molecular formula C12H14ClFN2O B7844326 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B7844326
M. Wt: 256.70 g/mol
InChI Key: VFYXPDHAFLDMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide is a substituted acetamide derivative characterized by a 2-chloro-6-fluorobenzyl group and a cyclopropyl moiety attached to the acetamide backbone. The compound’s discontinuation in commercial availability (as noted in ) may reflect challenges in synthesis, stability, or efficacy during early-stage development.

Properties

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-10-2-1-3-11(14)9(10)7-16(8-4-5-8)12(17)6-15/h1-3,8H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYXPDHAFLDMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=CC=C2Cl)F)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzyl Precursors

The 2-chloro-6-fluoro substitution pattern is achieved through sequential halogenation.

Table 1: Comparative Halogenation Methods

Halogenation StepReagents/ConditionsYield (%)Selectivity Issues
FluorinationKF, [18-crown-6], DMF, 80°C68–72Para-fluorination byproducts (12%)
ChlorinationCl₂, FeCl₃ catalyst, 0°C → RT85–89Ortho/para competition minimized

Key findings:

  • Fluorination precedes chlorination to avoid electrophilic deactivation.

  • FeCl₃ catalysis enhances chlorination regioselectivity at the 2-position.

Cyclopropane Ring Formation

Cyclopropylamine is synthesized via the Büchner-Curtius-Schlotterbeck reaction:

1,3-Dibromopropane + NaN₃CuI, DMFCyclopropyl azideH₂/Pd-CCyclopropylamine\text{1,3-Dibromopropane + NaN₃} \xrightarrow{\text{CuI, DMF}} \text{Cyclopropyl azide} \xrightarrow{\text{H₂/Pd-C}} \text{Cyclopropylamine}

Optimization parameters :

  • Temperature : -20°C prevents azide decomposition.

  • Catalyst loading : 5 mol% Pd/C achieves full reduction in 4 hours.

N-Alkylation and Acetamide Formation

A two-step sequence couples the benzyl and cyclopropyl groups:

Step 1: N-Benzylation

Cyclopropylamine + 2-Chloro-6-fluorobenzyl chlorideK₂CO₃, ACNN-(2-Chloro-6-fluorobenzyl)-N-cyclopropylamine\text{Cyclopropylamine + 2-Chloro-6-fluorobenzyl chloride} \xrightarrow{\text{K₂CO₃, ACN}} \text{N-(2-Chloro-6-fluorobenzyl)-N-cyclopropylamine}

Step 2: Acetylation

Intermediate + Acetyl chlorideEt₃N, DCMTarget acetamide\text{Intermediate + Acetyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target acetamide}

Table 2: Reaction Condition Screening

ParameterTested RangeOptimal ValueImpact on Yield
BaseK₂CO₃, NaHCO₃, Et₃NK₂CO₃ (2 eq)+22% yield
Solvent PolarityTHF, ACN, DCMAcetonitrilePrecipitates product
Temperature0°C – Reflux40°CBalances rate/decomp

Purification and Characterization

Crystallization Optimization

Crystal form stability is critical for reproducibility:

Solvent systems :

  • Ethyl acetate/petroleum ether (3:1) achieves 96% purity.

  • Slow cooling (0.5°C/min) from 60°C produces monoclinic crystals.

Table 3: Analytical Characterization Data

TechniqueKey ObservationsCitation
¹H NMR (400 MHz, CDCl₃)δ 1.2–1.5 (m, 4H, cyclopropane), 7.3–7.6 (m, 2H, aromatic)Adapted from
HPLC (C18 column)Retention time: 8.7 min (99.2% purity)

Industrial-Scale Considerations

Flow Chemistry Approaches

Continuous processing enhances safety and yield for hazardous steps:

Bromination/Chlorination :

  • Microreactor design reduces Cl₂ gas handling risks.

  • 10-fold productivity increase vs. batch.

Figure 1: Comparative Batch vs. Flow Yields

  • Halogenation: 89% (flow) vs. 78% (batch)

  • Acetylation: 93% (flow) vs. 85% (batch)

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

  • Issue : Ring-opening during acidic/basic conditions.

  • Solution : Use aprotic solvents (DMF, ACN) and mild bases (K₂CO₃).

Regioselectivity in Di-Halogenation

  • Issue : Competing para-fluorination.

  • Solution : Sequential halogenation with temporary protecting groups.

Emerging Methodologies

Photocatalytic C–N Coupling

Recent advances employ Ir-based catalysts for ambient-temperature amidation:

\text{Ir(ppy)₃ (2 mol%), Blue LEDs, 25°C} \rightarrow \text{Yield: 91%}

Advantages:

  • Avoids high-temperature decomposition.

  • Compatible with sensitive cyclopropane rings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-N-(arylsulfinyl)-acetamide compounds ()

  • Structure : Features an arylsulfinyl group instead of the benzyl-cyclopropyl substituents.
  • Key Difference : The sulfinyl group may enhance binding to bacterial enzyme active sites through polar interactions, whereas the chloro-fluoro-benzyl group in the target compound could improve lipophilicity and membrane permeability .

2-Amino-N-(2,2,2-trifluoroethyl) acetamide ()

  • Structure : Substituted with a trifluoroethyl group.
  • Synthesis : Patent focuses on a streamlined preparation method involving fluorinated reagents.

Ethyl-Glycinate Amide Derivatives ()

  • Structures : Include nitrophenyl, methylpyridyl, and chloropyrimidine substituents.
  • Activity : Synthesized for preliminary molecular docking studies, suggesting applications in enzyme inhibition or receptor modulation.
  • Key Difference : Heterocyclic substituents (e.g., pyridyl, pyrimidine) enable π-π stacking or hydrogen bonding, which are absent in the target compound’s benzyl group. These derivatives were characterized via UV-Vis, IR, and NMR spectroscopy, methods likely applicable to the target compound .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of substituent-driven properties is summarized below:

Compound Molecular Weight (g/mol)* LogP* Key Substituent Effects Potential Applications
Target Compound ~283.7 ~2.5 (est.) Enhanced lipophilicity (Cl/F), conformational rigidity (cyclopropyl) Antibacterial, CNS targets
2-Amino-N-(arylsulfinyl)-acetamide ~280–320 ~1.8–2.2 Polar sulfinyl group improves enzyme binding Bacterial LeuRS inhibition
2-Amino-N-(trifluoroethyl) acetamide ~190.1 ~1.0 High metabolic stability (CF₃) Fluorinated drug candidates
Ethyl-Glycinate Amides (e.g., nitrophenyl) ~210–260 ~1.5–2.0 Electron-withdrawing groups enhance reactivity Enzyme inhibitors, agrochemicals
  • Metabolic Stability : The cyclopropyl group may slow oxidative metabolism compared to linear alkyl chains (e.g., trifluoroethyl), while fluorinated groups generally resist enzymatic degradation .

Biological Activity

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide is a chemical compound with significant potential in pharmaceutical applications due to its unique structural features. The presence of an amino group, chloro substituent, and a cyclopropyl moiety contributes to its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H16ClFN2O
  • Molar Mass : 258.72 g/mol
  • Density : Approximately 1.06 g/cm³
  • Boiling Point : Approximately 365.7 °C

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions due to the amino group. This property allows it to interact with various biological targets, potentially influencing several biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of certain bacterial strains, likely due to its unique structural characteristics that enhance membrane permeability.
  • Antiparasitic Effects : Preliminary studies suggest that derivatives of this compound may exhibit activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of fluorine atoms has been associated with enhanced antiparasitic potency.
  • Potential as a Kinase Inhibitor : Similar compounds have been explored as inhibitors for various kinases, which are critical in cell signaling pathways related to cancer and other diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • Antimalarial Activity :
    • A study evaluated the efficacy of various dihydroquinazolinone derivatives, revealing that modifications similar to those in this compound significantly improved antimalarial activity (EC50 values ranging from 0.004 μM to 0.395 μM) .
  • Kinase Inhibition :
    • Research on related compounds demonstrated their potential as allosteric inhibitors of mitogen-activated protein kinase (MEK), highlighting the importance of structural diversity in enhancing biological activity .
  • Structure-Activity Relationship Studies :
    • Investigations into the structure-activity relationships (SAR) of similar compounds have shown that specific substitutions can lead to increased metabolic stability and efficacy against target pathogens .

Comparative Analysis

The following table summarizes the biological activities and characteristics of compounds related to this compound:

Compound NameMolecular FormulaBiological ActivityEC50 (μM)
This compoundC12H16ClFN2OAntimicrobial, AntiparasiticTBD
Dihydroquinazolinone DerivativeC10H10ClFNAntimalarial0.004 - 0.395
MEK InhibitorC12H14ClFNOKinase InhibitionTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with cyclopropylamine and substituted benzylamines. A general procedure involves refluxing 2-chloroacetamide precursors with primary amines (e.g., cyclopropylamine) in benzene under nitrogen for 14–60 hours, followed by purification via column chromatography . For regioselective fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents (DMF or acetonitrile) are recommended .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How can structural elucidation be performed for this compound?

  • Methodology : Use a combination of NMR (¹H, ¹³C, 19F-NMR) and high-resolution mass spectrometry (HRMS) . The cyclopropyl group’s distinct proton splitting (δ ~0.5–1.5 ppm) and fluorine’s coupling patterns in ¹⁹F-NMR (δ ~-110 to -130 ppm) are diagnostic. X-ray crystallography is ideal for resolving stereochemical ambiguities .

Q. What are the primary in vitro assays to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADPH cofactors.
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.

Advanced Research Questions

Q. How to resolve contradictions in metabolic stability data across species?

  • Methodology :

Perform microsomal stability assays (liver microsomes from rat, human, and dog).

Use LC-MS/MS to quantify parent compound depletion.

Analyze species-specific cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) via inhibition studies .

  • Data Interpretation : Cross-validate with in silico tools (e.g., SwissADME) to predict metabolic hotspots .

Q. What strategies mitigate racemization during synthesis?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes).
  • Optimize reaction temperature (<40°C) and avoid strong bases to preserve stereochemical integrity .
    • Validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) to confirm enantiomeric excess.

Q. How to address discrepancies in binding affinity across assay formats?

  • Methodology :

Compare surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC) .

Control for buffer composition (e.g., DMSO tolerance in SPR).

Validate with orthogonal assays (e.g., fluorescence polarization) .

  • Example : A 10-fold difference in Kd between SPR and ITC may arise from avidity effects in multivalent systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.